- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,

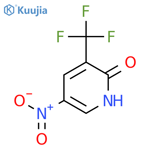

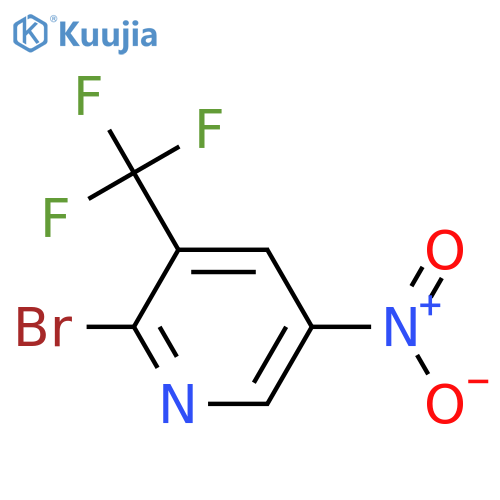

Cas no 956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine)

956104-42-0 structure

Nome del prodotto:2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Numero CAS:956104-42-0

MF:C6H2BrF3N2O2

MW:270.991490840912

MDL:MFCD17169962

CID:842402

PubChem ID:53486350

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

- W9760

- WHTGDIMWBUVWJS-UHFFFAOYSA-N

- BCP13547

- FCH1357412

- PC48587

- AX8224887

- ST24022080

- 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (ACI)

- DS-1652

- DTXSID20704891

- AKOS015919553

- MFCD17169962

- SCHEMBL909398

- AC-22849

- 956104-42-0

- CS-W008873

- SY067382

-

- MDL: MFCD17169962

- Inchi: 1S/C6H2BrF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H

- Chiave InChI: WHTGDIMWBUVWJS-UHFFFAOYSA-N

- Sorrisi: [O-][N+](C1C=C(C(F)(F)F)C(Br)=NC=1)=O

Proprietà calcolate

- Massa esatta: 269.92500

- Massa monoisotopica: 269.92517g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 14

- Conta legami ruotabili: 0

- Complessità: 230

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.6

- Superficie polare topologica: 58.7

Proprietà sperimentali

- Densità: 1.879

- Punto di ebollizione: 256 ºC

- Punto di infiammabilità: 109 ºC

- PSA: 58.71000

- LogP: 3.29430

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Informazioni sulla sicurezza

- Dichiarazione di pericolo: H302-H315-H319-H335

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-1g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 98% | 1g |

¥186.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D505889-5g |

2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |

956104-42-0 | 97% | 5g |

$180 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1049802-5g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 5g |

$145 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064558-250mg |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 98% | 250mg |

¥70.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D505889-250mg |

2-BroMo-5-nitro-3-(trifluoroMethyl)pyridine |

956104-42-0 | 97% | 250mg |

$110 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-5g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 5g |

1946.0CNY | 2021-08-04 | |

| ChemScence | CS-W008873-25g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 99.78% | 25g |

$480.0 | 2022-04-26 | |

| TRC | B705105-100mg |

2-Bromo-5-Nitro-3-(Trifluoromethyl)Pyridine |

956104-42-0 | 100mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY216-50mg |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine |

956104-42-0 | 97% | 50mg |

63.0CNY | 2021-08-03 | |

| Matrix Scientific | 090416-1g |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine, 95+% |

956104-42-0 | 95+% | 1g |

$756.00 | 2023-09-08 |

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; rt → 110 °C; 90 - 110 °C

1.2 Reagents: Water ; cooled

1.3 neutralized

1.2 Reagents: Water ; cooled

1.3 neutralized

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; 3 h, rt → 110 °C

1.2 Reagents: Water ; pH 7, cooled

1.2 Reagents: Water ; pH 7, cooled

Riferimento

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity, Molecules, 2022, 27(18),

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C

Riferimento

- Preparation of imidazole diketone compounds as androgen receptor antagonist for treating cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethylamine , Phosphoric tribromide , Hydrogen bromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C

Riferimento

- Process for the preparation of apalutamide, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Bromine , Phosphoric tribromide , Phosphorus tribromide ; 4 h, 110 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7, cooled

Riferimento

- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists, European Journal of Medicinal Chemistry, 2020, 192,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Phosphoric tribromide ; 8 h, rt → 120 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Riferimento

- Preparation of N-substituted 2-[4-(ethylsulfonyl)phenyl]acetamides as retinoid-related orphan receptor gamma modulators, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases, United States, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Phosphoric tribromide Solvents: Dimethylformamide ; rt → 110 °C; 4 h, 110 °C

1.2 Reagents: Water ; pH 7

1.2 Reagents: Water ; pH 7

Riferimento

- Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profiles, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Triethylammonium bromide , Phosphoric tribromide Solvents: Dimethylformamide , Xylene ; 3 h, rt → 100 °C; 100 °C → 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Processes for the preparation of a diarylthiohydantoin compound, World Intellectual Property Organization, , ,

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Raw materials

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Preparation Products

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine Letteratura correlata

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

956104-42-0 (2-Bromo-5-nitro-3-(trifluoromethyl)pyridine) Prodotti correlati

- 1121602-79-6(tert-butyl 2-[(2-methylphenyl)methoxymethyl]pyrrolidine-1-carboxylate)

- 1880803-58-6(2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one)

- 575500-23-1(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-(methylsulfanyl)benzamide)

- 1021091-40-6(N-(3-acetamidophenyl)-2-[(6-acetamidopyridazin-3-yl)sulfanyl]acetamide)

- 895018-28-7(N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylthiophene-2-carboxamide)

- 1696092-82-6({6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}methanol)

- 2137896-52-5((4-Methoxyoxan-4-yl)methanesulfinyl chloride)

- 1428373-99-2(phenyl N-{1-(pyridine-3-sulfonyl)piperidin-4-ylmethyl}carbamate)

- 1261780-26-0(Methyl 4,4'-bis(trifluoromethoxy)biphenyl-3-carboxylate)

- 2228216-30-4(3-(2-methoxy-1,3-thiazol-5-yl)oxolane-2,5-dione)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:956104-42-0)2-Bromo-5-nitro-3-(trifluoromethyl)pyridine

Purezza:99%/99%/99%

Quantità:10g/25g/100g

Prezzo ($):166.0/416.0/1320.0